molecular formula C45H55NO15 B193547 紫杉醇 CAS No. 125354-16-7

紫杉醇

货号 B193547
CAS 编号: 125354-16-7
分子量: 849.9 g/mol
InChI 键: LEMYAXKYCOBYOJ-OAGWZNDDSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Docetaxel is a taxoid antineoplastic agent used in the treatment of various cancers, such as locally advanced or metastatic breast cancer, metastatic prostate cancer, gastric adenocarcinoma, and head and neck cancer . It is a semi-synthetic drug and is closely related to paclitaxel . Docetaxel interferes with the growth of cancer cells, which are eventually destroyed by the body .


Synthesis Analysis

Docetaxel is a semi-synthetic form of paclitaxel, extracted from the needle of the European yew tree . A mixture of taxols was prepared from 10‐deacetyl‐7‐xylosyltaxanes by three‐step reactions: redox, acetylation, and deacetylation. The mixture of Taxol B and Taxol C was converted to Docetaxel by Schwartz’s reagent .


Molecular Structure Analysis

Docetaxel is a complex diterpenoid molecule and a semi-synthetic analogue of paclitaxel . It has a molecular formula of C43H53NO14 and an average molecular weight of 807.879 Da .


Chemical Reactions Analysis

Docetaxel is an antineoplastic agent used in cancer chemotherapy. It belongs to the taxane class and is a semi-synthetic form of paclitaxel, extracted from the needle of the European yew tree .

科学研究应用

  1. 癌症化疗:

    • 紫杉醇是一种广泛用于乳腺癌、卵巢癌、非小细胞肺癌和前列腺癌等恶性肿瘤化疗的紫杉烷类抗癌药物 (Wen et al., 2016)
    • 它已经显示出在转移性乳腺癌、非小细胞肺癌和转移性雄激素非依赖性前列腺癌的单药或联合方案中的有效性 (Montero et al., 2005)
  2. 药物传递中的纳米技术:

    • 纳米技术已被应用于改善紫杉醇的水溶性并减少全身毒性,增强其对肿瘤的靶向分布。聚合物基、脂质基和脂质-聚合物混合纳米载体等纳米制剂已被开发用于此目的 (Zhang & Zhang, 2013)
    • 载荷紫杉醇的纳米颗粒已被制造用于修改其药代动力学和生物分布,增强癌症患者的治疗效果 (Rafiei & Haddadi, 2017)
  3. 治疗反应的预测生物标志物:

    • 基因表达分析已被用于预测乳腺癌患者对紫杉醇治疗的反应,从而实现更个性化的治疗决策 (Iwao-Koizumi et al., 2005)
  4. 放射治疗增强:

    • 紫杉醇已被用作癌症治疗中的增敏剂,增强放射治疗的有效性,特别是在胃癌中。基于纳米颗粒的紫杉醇制剂显示出比单独使用紫杉醇更好的增敏效果 (Cui et al., 2014)
  5. 药代动力学和代谢:

    • 研究已经集中在理解和改善紫杉醇的复杂药代动力学和代谢,其中包括被细胞色素P450酶广泛转化 (Baker et al., 2006)

安全和危害

Docetaxel is considered hazardous by the 2012 OSHA Hazard Communication Standard. It can cause skin irritation, serious eye irritation, respiratory irritation, and is suspected of damaging fertility and the unborn child . It is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eye .

未来方向

The landscape of advanced prostate cancer treatment has evolved tremendously in past decades. The treatment paradigm has shifted from androgen deprivation therapy (ADT) alone to doublet combinations comprising ADT with docetaxel or an androgen receptor inhibitor, and now triplet therapy involving all 3 classes of agents . The development of novel formulations of docetaxel for different chemotherapeutic needs appears promising with some formulations currently in clinical trials .

属性

IUPAC Name

[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4,12-diacetyloxy-1,9-dihydroxy-15-[(2R,3S)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]oxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C45H55NO15/c1-23-28(58-39(53)33(50)32(26-16-12-10-13-17-26)46-40(54)61-41(4,5)6)21-45(55)37(59-38(52)27-18-14-11-15-19-27)35-43(9,29(49)20-30-44(35,22-56-30)60-25(3)48)36(51)34(57-24(2)47)31(23)42(45,7)8/h10-19,28-30,32-35,37,49-50,55H,20-22H2,1-9H3,(H,46,54)/t28-,29-,30+,32-,33+,34+,35-,37-,43+,44-,45+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEMYAXKYCOBYOJ-OAGWZNDDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC(=O)OC(C)(C)C)O)O)OC(=O)C6=CC=CC=C6)(CO4)OC(=O)C)O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C2[C@H](C(=O)[C@@]3([C@H](C[C@@H]4[C@]([C@H]3[C@@H]([C@@](C2(C)C)(C[C@@H]1OC(=O)[C@@H]([C@H](C5=CC=CC=C5)NC(=O)OC(C)(C)C)O)O)OC(=O)C6=CC=CC=C6)(CO4)OC(=O)C)O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C45H55NO15
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20925105
Record name 4,10-Bis(acetyloxy)-13-[(3-{[tert-butoxy(hydroxy)methylidene]amino}-2-hydroxy-3-phenylpropanoyl)oxy]-1,7-dihydroxy-9-oxo-5,20-epoxytax-11-en-2-yl benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20925105
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

849.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Docetaxal

CAS RN

125354-16-7
Record name N-Debenzoyl-N-(tert-butoxycarbonyl)taxol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0125354167
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4,10-Bis(acetyloxy)-13-[(3-{[tert-butoxy(hydroxy)methylidene]amino}-2-hydroxy-3-phenylpropanoyl)oxy]-1,7-dihydroxy-9-oxo-5,20-epoxytax-11-en-2-yl benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20925105
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Docetaxal
Reactant of Route 2
Docetaxal
Reactant of Route 3
Docetaxal
Reactant of Route 4
Docetaxal
Reactant of Route 5
Reactant of Route 5
Docetaxal
Reactant of Route 6
Docetaxal

Citations

For This Compound
386
Citations
DA Yardley, HA Burris III, T Markus, DR Spigel… - Clinical breast …, 2009 - Elsevier
Background Inhibition of the platelet-derived growth factor receptor (PDGFR) might improve the efficacy of chemotherapy by lowering interstitial tumor pressure and allowing increased …
Number of citations: 32 www.sciencedirect.com
X Lu, X Guo, MH Hong, QY Chen, Q Zeng… - Chin J …, 2010 - scholar.archive.org
Chinese Journal of Cancer adenocarcinoma; those aged> 60 or< 18 years; KPS score< 80; abnormal liver and kidney functions; heart disease or impaired heart function; those who had …
Number of citations: 17 scholar.archive.org
S Narita, T Nara, M Huang, K Takayama… - The Journal of …, 2016 - auajournals.org
METHODS A tissue microarray with 210 cores from 70 high-risk localized PCa patients who underwent RP without neoadjuvant therapy (NNA), with neoadjuvant hormonal therapy (NHT…
Number of citations: 2 www.auajournals.org
J Kang, X Wu, Z Wang, H Ran, C Xu… - … of Ultrasound in …, 2010 - Wiley Online Library
… randomly divided into 6 groups, including control, docetaxal-loaded lipid microbubbles alone, docetaxal alone, docetaxal combined with ultrasound, pure lipid microbubbles combined …
Number of citations: 130 onlinelibrary.wiley.com
S Shanmugalingam, U Saravanamuttu… - 2023 - jmj.sljol.info
… After an exploration of literature search herein we report the first case of docetaxal induced scleroderma in a Sri Lankan which was detected and promptly treated with steroids …
Number of citations: 0 jmj.sljol.info
G Hassett, P Harnett… - Clinical and experimental …, 2001 - clinexprheumatol.org
… ) and docetaxal (Taxotere), are a new class of anti - mic ro tu bule agents wh i ch have shown cytotoxic activity in a number of solid tumours. Phase I and II tri als confirm that docetaxal is …
Number of citations: 69 www.clinexprheumatol.org
R Ponnulakshmi, UV Rekha, R Padmini, S Perumal… - …, 2020 - ncbi.nlm.nih.gov
Lipocalin 2 (Lcn2, also called as neutrophil gelatinase-associated lipocalin) is a member of the lipocalin family and a known target for breast cancer. Therefore, it is of interest to use …
Number of citations: 2 www.ncbi.nlm.nih.gov
R Saini, D Chandragouda, V Talwar… - Journal of Cancer …, 2015 - go.gale.com
… Docetaxal induced myositis is extremely rare, whereas peripheral edema is a well described adverse effect of docetaxal… limbs while on treatment with docetaxal and carboplatin, despite …
Number of citations: 4 go.gale.com
CA Skolnick, DJ Doughman - Eye & contact lens, 2003 - journals.lww.com
… This contrasted to the 11% of patients who received docetaxal treatment once every 3 weeks and reported only transient epiphora. Esmaeli et al. first described severe canalicular and …
Number of citations: 33 journals.lww.com
I Tohnai - Proceeding of ASCO, 2005, 2005 - cir.nii.ac.jp
Daily concurrent preoperative chemoradiotherapy with docetaxal and ciplatin using new superselective intra-arterial infusion via superficial temporal artery (HFT method) for stage III, IV …
Number of citations: 2 cir.nii.ac.jp

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。